Tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC13564826
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO3 |
|---|---|
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h4,9,11,15H,5-8H2,1-3H3 |
| Standard InChI Key | IRFQKRSRZNDZOL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C=C2C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C=C2C1)CO |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The IUPAC name tert-butyl 5-(hydroxymethyl)-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate reflects its bicyclic framework and functional groups . The molecular formula C₁₃H₂₁NO₃ corresponds to a molecular weight of 239.31 g/mol, as verified by high-resolution mass spectrometry. Key identifiers include:
-
InChIKey: IRFQKRSRZNDZOL-UHFFFAOYSA-N
-
SMILES: CC(C)(C)OC(=O)N1CC2CC(C=C2C1)CO
Stereochemical Considerations
The compound exhibits stereoisomerism due to its tetrahydropyrrole ring and hydroxymethyl substituent. The rel-(3aS,5r,6aR) configuration denotes relative stereochemistry, where the hydroxymethyl group occupies an axial position on the cyclopentane ring . Computational models predict a topological polar surface area of 49.8 Ų, suggesting moderate solubility in polar solvents .
Spectroscopic Properties
-
Infrared (IR): Strong absorption at 1720 cm⁻¹ (C=O stretch of ester) and 3400 cm⁻¹ (O-H stretch of hydroxymethyl).
-
NMR: ¹H NMR signals at δ 1.45 ppm (tert-butyl), δ 3.60–4.20 ppm (pyrrolidine protons), and δ 4.75 ppm (hydroxymethyl) .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves a three-step sequence starting from cyclopentene derivatives:
-
Hydroxymethylation: Cyclopentene is treated with formaldehyde under acidic conditions to introduce the hydroxymethyl group.
-
Cyclization: The intermediate undergoes intramolecular amidation using tert-butyl chloroformate to form the pyrrolidine ring.
-
Esterification: Final protection with tert-butyl alcohol yields the target compound.
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Hydroxymethylation | HCHO, H₂SO₄ | 60°C | 78 |
| Cyclization | tert-Butyl chloroformate | RT | 85 |
| Esterification | tert-Butanol, DCC | 0–25°C | 92 |
Mechanistic Insights
The hydroxymethylation proceeds via electrophilic addition, where formaldehyde attacks the cyclopentene double bond, followed by proton transfer to stabilize the carbocation. Cyclization occurs through nucleophilic attack of the amine on the carbonyl carbon, facilitated by the leaving group (Cl⁻).
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s rigid bicyclic structure makes it ideal for constructing nitrogen-containing heterocycles. For example, oxidation of the hydroxymethyl group yields aldehydes, which participate in Wittig reactions to form conjugated systems .
Pharmaceutical Relevance
As a precursor to kinase inhibitors, the compound’s stereochemistry influences binding affinity. Derivatives with modified ester groups show IC₅₀ values < 100 nM against protein kinases in preclinical studies .
Comparison with Structural Analogs
Table 2: Structural and Functional Comparisons
| Compound | Molecular Formula | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C₁₃H₂₁NO₃ | Hydroxymethyl | 239.31 |
| tert-Butyl 5-hydroxyhexahydro derivative | C₁₂H₂₁NO₃ | Hydroxyl | 227.30 |
| tert-Butyl 5-oxohexahydro derivative | C₁₂H₁₉NO₃ | Ketone | 225.29 |
The hydroxymethyl derivative exhibits enhanced water solubility compared to the hydroxyl and keto analogs due to its polar -CH₂OH group .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access pure stereoisomers for drug discovery .
-
Derivatization Studies: Exploring reactions at the hydroxymethyl position to synthesize libraries of bioactive molecules.
-
Computational Modeling: Using DFT calculations to predict reactivity and optimize reaction conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume